1,2-Dehydrobudesonide
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Overview
Description
1,2-Dehydrobudesonide is a synthetic glucocorticoid compound, structurally related to budesonide. It is known for its anti-inflammatory properties and is used as an impurity in the synthesis of budesonide, a non-halogenated glucocorticoid related to triamcinolone hexacetonide . The molecular formula of this compound is C25H36O6, and it has a molecular weight of 432.55 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dehydrobudesonide is synthesized through a series of chemical reactions starting from budesonide. The synthetic route involves the dehydrogenation of budesonide at the 1,2-position. The reaction conditions typically include the use of oxidizing agents and specific catalysts to facilitate the dehydrogenation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the complex chemical reactions involved .
Chemical Reactions Analysis
Types of Reactions
1,2-Dehydrobudesonide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to budesonide under specific conditions.
Substitution: Various substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Scientific Research Applications
1,2-Dehydrobudesonide has several scientific research applications, including:
Chemistry: Used as a reference standard and impurity in the synthesis of budesonide.
Biology: Studied for its anti-inflammatory properties and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory conditions.
Industry: Used in the production of high-purity budesonide for pharmaceutical applications
Mechanism of Action
The mechanism of action of 1,2-Dehydrobudesonide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates the expression of specific genes involved in inflammatory responses. This leads to a decrease in the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation .
Comparison with Similar Compounds
1,2-Dehydrobudesonide is similar to other glucocorticoids such as:
Budesonide: The parent compound from which this compound is derived.
Desonide: Another glucocorticoid with similar anti-inflammatory properties but different structural features.
Triamcinolone: A related glucocorticoid with similar therapeutic applications but different chemical structure.
The uniqueness of this compound lies in its specific structural modification, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h10,16-18,20-22,26,28H,4-9,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXJIOHTZFZGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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